Introduction: A Versatile Building Block for Modern Drug Discovery
Introduction: A Versatile Building Block for Modern Drug Discovery
An In-Depth Technical Guide to 3,4-Dimethoxyphenethyl Isocyanate: Properties, Synthesis, and Applications in Medicinal Chemistry
3,4-Dimethoxyphenethyl isocyanate is a highly reactive organic compound featuring a core phenethylamine structure, analogous to the neurotransmitter dopamine where the hydroxyl groups are replaced by methoxy ethers.[1] This structural motif is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] The presence of the electrophilic isocyanate group transforms this scaffold into a powerful and versatile intermediate, enabling chemists to readily introduce a vast array of functionalities through reactions with nucleophiles.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 3,4-Dimethoxyphenethyl isocyanate. As a Senior Application Scientist, the focus is not merely on presenting data but on providing the mechanistic rationale and practical insights necessary to effectively utilize this compound in a research and development setting.
Physicochemical and Spectroscopic Properties
The fundamental properties of 3,4-Dimethoxyphenethyl isocyanate are summarized below. Understanding these characteristics is the first step in designing synthetic routes and handling the material safely.
| Property | Value | Source |
| IUPAC Name | 4-(2-isocyanatoethyl)-1,2-dimethoxybenzene | [3] |
| CAS Number | 35167-81-8 | [3] |
| Molecular Formula | C₁₁H₁₃NO₃ | [3] |
| Molecular Weight | 207.23 g/mol | [3] |
| Appearance | Clear yellowish oil (predicted) | [2] |
| Boiling Point | ~279-280 °C (predicted, similar to analogs) | [4] |
| Density | ~1.1-1.2 g/mL at 25 °C (predicted, similar to analogs) | [4] |
Predicted Spectroscopic Profile
While a dedicated public spectral database for this specific compound is sparse, its structure allows for a highly confident prediction of its key spectroscopic features, essential for reaction monitoring and quality control.[5]
| Spectroscopy | Predicted Features and Rationale |
| Infrared (IR) | ~2270 cm⁻¹ (strong, sharp): This is the characteristic, unambiguous stretching vibration of the isocyanate (–N=C=O) group. Its presence is a primary indicator of successful synthesis. Other peaks include C-H stretches (~2950-3050 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and C-O ether stretches (~1020-1250 cm⁻¹). |
| ¹H NMR | ~6.8 ppm (m, 3H): Aromatic protons. ~3.85 ppm (s, 6H): Two equivalent methoxy (–OCH₃) groups. ~3.6 ppm (t, 2H): Methylene group adjacent to the isocyanate (–CH₂–NCO). ~2.9 ppm (t, 2H): Methylene group adjacent to the aromatic ring (Ar–CH₂–). The splitting pattern (triplets) arises from the coupling between the two adjacent methylene groups. |
| ¹³C NMR | ~125-130 ppm: Isocyanate carbon (–N=C =O). ~148-150 ppm: Aromatic carbons bonded to methoxy groups. ~110-122 ppm: Other aromatic carbons. ~56 ppm: Methoxy carbons (–OC H₃). ~45 ppm: Methylene carbon adjacent to the isocyanate. ~36 ppm: Methylene carbon adjacent to the aromatic ring. |
| Mass Spec (MS) | Molecular Ion (M⁺): m/z = 207. Key Fragments: Expect a prominent peak at m/z = 165 from the loss of the isocyanate group (•NCO), and a base peak at m/z = 151 (the 3,4-dimethoxybenzyl cation), resulting from benzylic cleavage. |
Synthesis and Mechanistic Insight
The synthesis of isocyanates can be approached through several methods, including the hazardous phosgenation of amines.[6] However, for laboratory and pharmaceutical development, the Curtius rearrangement offers a more versatile, safer, and synthetically elegant pathway, converting a carboxylic acid into an isocyanate with one less carbon.[7][8][9]
Recommended Synthetic Pathway: The Curtius Rearrangement
This method is chosen for its high functional group tolerance and the mild conditions under which the rearrangement can often be performed.[7] The overall logic is to prepare the requisite carboxylic acid precursor, convert it to a reactive acyl azide, and then induce a thermal rearrangement that expels nitrogen gas to yield the target isocyanate.
Caption: Synthetic workflow via the Curtius Rearrangement.
Detailed Experimental Protocol
This protocol outlines the conversion of 3,4-Dimethoxyphenylacetic acid to the target isocyanate.
Step 1: Synthesis of 3,4-Dimethoxyphenylacetyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), add 3,4-Dimethoxyphenylacetic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0 eq) either neat or in an inert solvent like dichloromethane (DCM).
-
Scientist's Rationale: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl) which are easily removed, driving the reaction to completion.
-
Gently heat the mixture to reflux for 1-2 hours. Monitor the reaction by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.
-
After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.
Step 2: Synthesis of 3,4-Dimethoxyphenylacetyl azide
-
Dissolve the crude acyl chloride (1.0 eq) in a dry, aprotic solvent such as acetone or THF.
-
Cool the solution in an ice bath to 0 °C.
-
Carefully add a solution of sodium azide (NaN₃, 1.1 eq) in a minimal amount of water dropwise.
-
Scientist's Rationale: This is a standard nucleophilic acyl substitution. The azide anion is a good nucleophile that displaces the chloride. The reaction is run at a low temperature to control exothermicity and minimize potential side reactions. Caution: Sodium azide is highly toxic, and acyl azides can be explosive. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC or IR (disappearance of acyl chloride C=O, appearance of azide N₃ stretch ~2140 cm⁻¹ and acyl azide C=O stretch).
-
Once complete, quench the reaction with cold water and extract the product with a solvent like ethyl acetate. Dry the organic layer and concentrate under reduced pressure without heating.
Step 3: Curtius Rearrangement to 3,4-Dimethoxyphenethyl isocyanate
-
Dissolve the crude acyl azide in a high-boiling, inert solvent like toluene.
-
Heat the solution gently to reflux (around 80-110 °C). Vigorous evolution of nitrogen gas will be observed.
-
Scientist's Rationale: The thermal energy promotes a concerted rearrangement. The R-group (the 3,4-dimethoxyphenethyl group) migrates from the carbonyl carbon to the nitrogen atom simultaneously with the loss of dinitrogen gas.[7] Nitrogen is an excellent leaving group, making this process thermodynamically favorable.[10]
-
After the gas evolution ceases (typically 1-3 hours), the reaction is complete.
-
The resulting toluene solution containing the 3,4-Dimethoxyphenethyl isocyanate can often be used directly, or the solvent can be removed under reduced pressure to yield the crude product, which can be purified by vacuum distillation.
Chemical Reactivity and Derivatization Potential
The synthetic utility of 3,4-Dimethoxyphenethyl isocyanate stems from the high electrophilicity of the central carbon in the isocyanate group (R–N=C=O). This makes it an excellent target for a wide range of nucleophiles.[6][11]
Caption: Core reactivity of the isocyanate with common nucleophiles.
Reaction with Alcohols to form Urethanes (Carbamates)
This reaction is fundamental to polyurethane chemistry and is widely used in drug development to link molecules via a stable carbamate bond.[12]
-
Mechanism: The oxygen of the alcohol attacks the electrophilic carbonyl carbon of the isocyanate. The reaction is often catalyzed by tertiary amines or organometallic compounds, such as those containing tin.[11][13] Primary alcohols are generally more reactive than secondary alcohols.[12]
-
Protocol Insight: To synthesize a urethane derivative, dissolve 3,4-Dimethoxyphenethyl isocyanate (1.0 eq) in a dry solvent like THF. Add the desired alcohol (1.0 eq) and a catalytic amount of dibutyltin dilaurate (DBTDL) or triethylamine. The reaction is typically exothermic and proceeds smoothly at room temperature.[14] Monitor by IR, watching for the disappearance of the N=C=O peak at ~2270 cm⁻¹.
Reaction with Amines to form Ureas
The reaction with primary or secondary amines is extremely rapid and efficient, forming a highly stable urea linkage.[15]
-
Mechanism: The nitrogen of the amine is a potent nucleophile and readily attacks the isocyanate carbon. This reaction generally requires no catalyst and proceeds to completion quickly at room temperature.[15]
-
Protocol Insight: Dissolve the isocyanate (1.0 eq) in DCM or THF. Add a solution of the desired amine (1.0 eq) dropwise. The reaction is often instantaneous. After stirring for a short period (e.g., 30 minutes) to ensure completion, the product can be isolated by removing the solvent.
Hydrolysis
Isocyanates react with water, which can be both a useful transformation and a nuisance requiring anhydrous reaction conditions for other derivatizations.[6]
-
Mechanism: Water attacks the isocyanate to form an unstable carbamic acid intermediate, which rapidly decarboxylates (loses CO₂) to yield the corresponding primary amine—in this case, 3,4-dimethoxyphenethylamine.[16]
-
Practical Implication: This reactivity mandates that all syntheses using the isocyanate must be performed under dry, anhydrous conditions to prevent the formation of the unwanted amine byproduct and symmetrical urea (formed from the reaction of the starting isocyanate with the newly formed amine).
Applications in Drug Discovery and Development
The true value of 3,4-Dimethoxyphenethyl isocyanate is realized in its application as a strategic intermediate for building complex molecules with therapeutic potential.
-
Scaffold for Compound Libraries: The parent amine, 3,4-dimethoxyphenethylamine, is the core of several drugs, including papaverine and verapamil.[1] By using the isocyanate, researchers can rapidly generate large libraries of novel derivatives. Reacting the isocyanate with a diverse collection of alcohols and amines allows for the exploration of the chemical space around this privileged scaffold, a key strategy in hit-to-lead optimization.
-
Covalent Linker Chemistry: The isocyanate group is an effective handle for covalently attaching the phenethylamine scaffold to proteins or other biomolecules. While less common than other covalent warheads, it can be used to probe biological systems or develop targeted covalent inhibitors.
-
Precursor to Bioactive Ureas and Carbamates: Urea and carbamate moieties are common in modern pharmaceuticals due to their stability and ability to participate in hydrogen bonding, a critical interaction for drug-receptor binding. This isocyanate provides a direct entry to a wide range of potential drug candidates containing these functional groups. For example, its reaction with chiral amino alcohols can generate novel compounds for screening against various therapeutic targets.
Safety, Handling, and Storage
Isocyanates as a class are hazardous materials and must be handled with strict safety protocols.[11] The primary risks are respiratory sensitization and irritation.
| GHS Hazard Statements | Description |
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[3] |
| H315, H319 | Causes skin and serious eye irritation.[3] |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] |
-
Handling: All manipulations must be performed in a certified chemical fume hood.[17] Personal Protective Equipment (PPE) is mandatory and includes chemical-resistant gloves, a lab coat, and splash-proof safety goggles with a face shield.[18] Avoid inhalation of vapors at all costs. An appropriate respirator may be required for certain operations.[19]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[19] Moisture sensitivity is a key concern; the isocyanate will readily react with atmospheric water to hydrolyze and/or polymerize.
-
Spills and Disposal: Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for disposal.[17] Decontaminate the spill area with a solution designed to react with isocyanates (e.g., a mixture of water, ammonia, and detergent). Dispose of all waste in accordance with local, state, and federal regulations.
References
-
Raspoet, G., et al. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of the American Chemical Society. [Link]
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Wikipedia. (n.d.). Curtius rearrangement. [Link]
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Kaur, N., et al. (2016). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]
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Myers, K. E., & Dunham, A. A. (2006). Ti-Catalyzed Reactions of Hindered Isocyanates with Alcohols. Organic Letters. [Link]
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Wikipedia. (n.d.). Isocyanate. [Link]
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Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. [Link]
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Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. [Link]
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Wikibooks. (n.d.). Organic Chemistry/Isocyanate. [Link]
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Chemistry Steps. (n.d.). Curtius Rearrangement. [Link]
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Magalhaes, F. D., et al. (n.d.). Reactions of CO2 with Amines. [Link]
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Canadian Science Publishing. (n.d.). THERMOCHEMICAL STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. [Link]
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Organic Chemistry Data. (n.d.). Urea Formation - Common Conditions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 3,4-Dimethoxyphenethylamine (CAS: 120-20-7). [Link]
- Google Patents. (n.d.). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
-
Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. [Link]
-
NASA Technical Reports Server. (1956). Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylacetonate. [Link]
-
PubChem. (n.d.). 3,4-Dimethoxyphenethyl isocyanate. [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
Fisher Scientific. (2024). 3,4-Dimethylphenyl isocyanate - SAFETY DATA SHEET. [Link]
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Covestro. (n.d.). SAFETY DATA SHEET. [Link]
-
University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
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